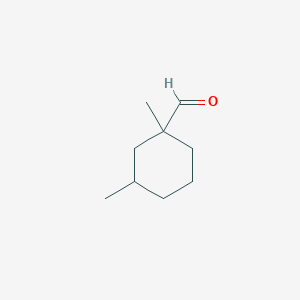
1,3-Dimethylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O It is a derivative of cyclohexane, where two methyl groups are attached to the first and third carbon atoms, and an aldehyde group is attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by oxidation. The process typically involves the following steps:
Alkylation: Cyclohexanone is reacted with methyl iodide in the presence of a strong base such as sodium hydride to introduce the methyl groups at the desired positions.
Oxidation: The resulting 1,3-dimethylcyclohexane is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the aldehyde group at the first carbon atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products
Oxidation: 1,3-Dimethylcyclohexane-1-carboxylic acid
Reduction: 1,3-Dimethylcyclohexane-1-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
1,3-Dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances and flavoring agents due to its aldehyde functional group.
Mechanism of Action
The mechanism of action of 1,3-dimethylcyclohexane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
1,3-Dimethylcyclohexane-1-carbaldehyde can be compared with other similar compounds such as:
Cyclohexanecarbaldehyde: Lacks the methyl groups, making it less sterically hindered.
1,2-Dimethylcyclohexane-1-carbaldehyde: Methyl groups are positioned differently, affecting its reactivity and stability.
1,3-Dimethylcyclohexane-2-carbaldehyde: The aldehyde group is on a different carbon, leading to different chemical properties.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1,3-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-8-4-3-5-9(2,6-8)7-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
MUOZAXXSPRDWFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13276702.png)
![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13276715.png)
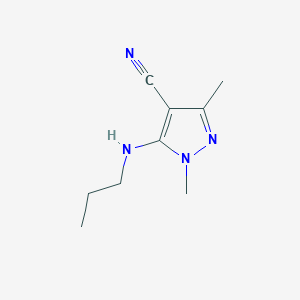

![N-[3-(Methylsulfanyl)phenyl]oxan-4-amine](/img/structure/B13276732.png)
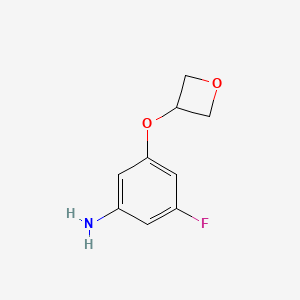
![[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13276744.png)
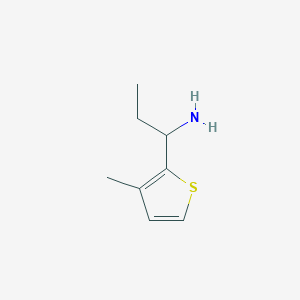

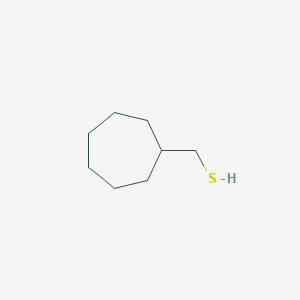

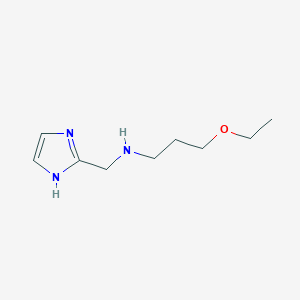
![1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13276784.png)

